(2R)-2-(1-Adamantyl)propanoic acid
Description
(2R)-2-(1-Adamantyl)propanoic acid is a chiral carboxylic acid derivative featuring a rigid adamantane moiety. The adamantyl group, known for its high lipophilicity and three-dimensional structure, enhances metabolic stability and membrane permeability, making it valuable in drug design . The compound’s stereochemistry (2R-configuration) is critical for target binding, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
(2R)-2-(1-adamantyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)/t8-,9?,10?,11?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOIGVWVISBUAZ-RERGEOBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Adamantyl)propanoic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantanol with a suitable alkylating agent under acidic conditions. For instance, 1-adamantanol can be reacted with 4-bromophenol in the presence of an acid catalyst like sulfuric acid or methanesulfonic acid, resulting in the formation of 2-(1-adamantyl)-4-bromophenol . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(1-Adamantyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(1-Adamantyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s rigid structure and potential biological activity make it a subject of interest in biological research. It can be used to study the effects of bulky substituents on biological systems and enzyme interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural similarity to other bioactive adamantane derivatives suggests it may have applications in drug development, particularly in designing antiviral and anticancer agents .
Industry: Industrially, the compound can be used in the production of polymers and advanced materials. Its stability and unique properties make it suitable for applications requiring durable and heat-resistant materials.
Mechanism of Action
The mechanism by which (2R)-2-(1-Adamantyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group can enhance binding affinity and specificity due to its bulky and hydrophobic nature. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2R)-2-(1-Adamantyl)propanoic acid with structurally related compounds:
Key Observations :
- Lipophilicity: The adamantyl group confers high logP values, favoring blood-brain barrier penetration but limiting aqueous solubility. Acetamido or pyrimidinylamino substituents reduce lipophilicity, improving solubility .
- Stereochemistry: The 2R-configuration in this compound may enhance target selectivity compared to non-chiral analogs (e.g., 2-[1-Adamantyl]propan-2-ol, an alcohol derivative with MW 194.31) .
Biological Activity
(2R)-2-(1-Adamantyl)propanoic acid, a chiral compound featuring an adamantyl group, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its anti-inflammatory effects, interactions with neurotransmitter systems, and implications for drug development.
- Molecular Formula : C13H20O2
- Molecular Weight : 208.301 g/mol
- Melting Point : 147-149 °C
- CAS Number : 1279128-97-0
The compound's adamantyl structure contributes to its rigidity and hydrophobic characteristics, influencing its biological interactions and activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can modulate various inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models. This action suggests its potential application in diseases like rheumatoid arthritis and other inflammatory disorders.
Neuropharmacological Effects
The adamantane moiety is known to influence the pharmacokinetics and pharmacodynamics of compounds. This compound has been studied for its interactions with neurotransmitter systems, particularly dopamine receptors.
- Binding Affinity Studies : Interaction studies have revealed that this compound can bind to dopamine receptors, suggesting potential implications for mood regulation and cognitive function. This opens avenues for exploring its use in neuropsychiatric disorders.
Case Studies
- Anti-inflammatory Activity in Animal Models
- A study involved administering this compound to mice with induced inflammation. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.
- Neuropharmacological Assessment
- In vitro assays demonstrated that the compound increased dopamine levels in neuronal cultures, hinting at its potential role as a neuroprotective agent. Further studies are needed to explore its efficacy in vivo.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1-Adamantyl)propanoic acid | C13H20O2 | Similar anti-inflammatory properties |
| 3-Adamantan-1-yl-2-amino-propionic acid | C13H19N | Contains an amino group; studied for neuroactive properties |
| 2-[4-(adamantan-1-yl)phenoxy]propanoic acid | C17H24O3 | Explored in material science |
The distinct stereochemistry and functional group arrangement of this compound significantly influence its biological activity compared to these similar compounds.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Interactions : The bulky adamantyl group enhances binding affinity to enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound's interactions with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood and cognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
